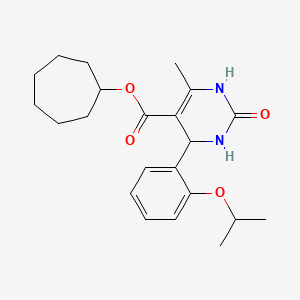
N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, commonly known as EFPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPTA belongs to the thiazole class of compounds and is known for its unique chemical structure and pharmacological properties.
Mécanisme D'action
EFPTA exerts its pharmacological effects by selectively inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of various kinases, including AKT, which plays a critical role in cell growth and survival. EFPTA has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
EFPTA has been shown to exhibit several biochemical and physiological effects in the body. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. EFPTA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at various stages. Furthermore, EFPTA has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EFPTA has several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes and signaling pathways. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, EFPTA has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of EFPTA. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. Another potential direction is to investigate the compound's potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory and oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of EFPTA in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
EFPTA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of EFPTA involves the reaction of 4-ethoxyaniline, benzaldehyde, and trifluoroacetic acid with thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
EFPTA has been extensively studied for its potential therapeutic applications in various scientific research fields. The compound has shown promising results in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-2-24-14-10-8-13(9-11-14)22-17-23-16(18(19,20)21)15(25-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBICKNIUORNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)

![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)

![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
